Ombitasvir-d16 -

Ombitasvir-d16

Catalog Number: EVT-1498830
CAS Number:
Molecular Formula: C₅₀H₅₁D₁₆N₇O₈
Molecular Weight: 910.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ombitasvir-d16, a compound related to the treatment of hepatitis C virus infections, is a component of the combination therapy involving ombitasvir, paritaprevir, and ritonavir. This compound is classified as an antiviral agent specifically targeting the hepatitis C virus. Its effectiveness has been demonstrated in various clinical settings, particularly for patients with chronic hepatitis C genotypes 1 and 4.

Source and Classification

Ombitasvir-d16 is derived from the broader class of direct-acting antiviral agents. It functions primarily as an inhibitor of the hepatitis C virus NS5A protein, which plays a crucial role in the viral replication process. This classification places ombitasvir-d16 among other antiviral medications that are pivotal in managing viral infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of ombitasvir-d16 involves several chemical reactions that typically begin with the preparation of key intermediates. The synthesis can be achieved through various methods, including:

  1. Chemical Synthesis: Utilizing organic synthesis techniques to construct the molecular framework of ombitasvir.
  2. Purification Steps: Following synthesis, purification methods such as chromatography are employed to isolate high-purity ombitasvir-d16.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

These methods ensure that the final product meets the required standards for efficacy and safety in clinical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of ombitasvir-d16 can be represented by its chemical formula, which includes various functional groups critical for its activity against the hepatitis C virus. The structural data indicates that it possesses a complex arrangement conducive to binding with viral proteins.

  • Molecular Formula: C23_{23}H26}N_{26}\}N{4}OO{4}$$
  • Molecular Weight: Approximately 414.48 g/mol
  • Key Functional Groups: Includes amide and aromatic systems that enhance its pharmacological properties.

Understanding this structure is essential for elucidating its mechanism of action and potential modifications for improved efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Ombitasvir-d16 participates in several chemical reactions that contribute to its antiviral activity. Notably:

  1. Binding Reactions: Ombitasvir-d16 binds to the NS5A protein of the hepatitis C virus, inhibiting its function.
  2. Metabolic Reactions: The compound undergoes metabolic transformations in the liver, primarily mediated by cytochrome P450 enzymes, which affect its pharmacokinetics.

These reactions are critical for understanding how ombitasvir-d16 exerts its therapeutic effects and how it is processed within the body.

Mechanism of Action

Process and Data

The mechanism of action of ombitasvir-d16 involves:

  1. Inhibition of Viral Replication: By binding to the NS5A protein, ombitasvir-d16 disrupts the replication cycle of the hepatitis C virus.
  2. Reduction of Viral Load: Clinical studies have shown significant reductions in viral load among patients treated with regimens containing ombitasvir-d16.

Data from clinical trials indicate that treatment regimens incorporating this compound achieve sustained virologic response rates exceeding 90% in many patient populations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ombitasvir-d16 exhibits several noteworthy physical and chemical properties:

  • Solubility: Moderately soluble in water; higher solubility in organic solvents such as dimethyl sulfoxide.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Effective within a physiological pH range, optimizing its bioavailability.

These properties are essential for formulating effective drug delivery systems.

Applications

Scientific Uses

Ombitasvir-d16 is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:

  • Combination Therapy: Often used alongside other antiviral agents like paritaprevir and ritonavir to enhance therapeutic outcomes.
  • Clinical Research: Investigated for potential use in treating other viral infections or as part of novel therapeutic regimens.

The ongoing research into ombitasvir-d16 aims to expand its applications beyond hepatitis C, potentially addressing other viral diseases.

Chemical Structure and Synthetic Chemistry of Ombitasvir-d16

Molecular Architecture and Isotopic Labeling Strategies

Ombitasvir-d16 is a deuterated analog of the hepatitis C virus (HCV) NS5A inhibitor ombitasvir, featuring site-specific replacement of 16 hydrogen atoms with deuterium. The parent compound is a symmetrical dimeric molecule with two identical halves connected by a central linker, each containing a pyrrolidine core, benzimidazole, and quinoline-fluorene moieties. Strategic deuteration occurs at metabolically vulnerable methylene (–CH₂–) and methine (>CH–) positions, including:

  • Alkyl Linkers: Methylene groups (–CD₂–) in the central pyrrolidine-propanediyl bridge.
  • Aromatic-Adjacent Sites: Deuterated methylene units flanking benzimidazole rings (–CD₂–C₆H₄–).
  • Asymmetric Centers: Chiral methine positions (>CD–) within the pyrrolidine ring [1] [3].

This labeling strategy leverages the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6–10 times slower cleavage than C–H bonds due to lower zero-point vibrational energy. By targeting positions involved in oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), deuteration aims to prolong systemic exposure and reduce metabolite formation [3] [5].

Table 1: Key Deuteration Sites in Ombitasvir-d16

Structural DomainPositionDeuterated GroupNumber of D Atoms
Central Pyrrolidine LinkerPropanediyl Chain–CD₂–4
Benzyloxy LinkersPhenyl-Methylene Spacers–CD₂– (×2 sites)8
Pyrrolidine CoreChiral Methine Positions>CD– (×2 sites)4

Synthetic Pathways for Deuterated NS5A Inhibitors

Synthesis of Ombitasvir-d16 requires regio- and stereoselective deuterium incorporation, avoiding scrambling or isotopic dilution. Two validated approaches are employed:

Organometallic Complexation-Reduction:Adapting tungsten-mediated pyridine deuteration methods [3], pyridinyl precursors undergo coordination with {WTp(NO)(PMe₃)}. Subsequent treatment with deuteride sources (NaBD₄) generates enantioenriched tetrahydropyridinyl-d₂ complexes. Acid-catalyzed decomplexation releases deuterated piperidine intermediates with >98% isotopic purity. This method ensures stereochemical fidelity critical for NS5A binding [3].

Deuterated Building Block Assembly:Modular synthesis employs deuterated synthons:

  • Deuterated Pyrrolidine Synthesis: Catalytic deuteration of prochiral enamines using Pd/C and D₂ gas, followed by chiral resolution.
  • Deuterated Alkyl Linkers: Reduction of benzoyl esters with LiAlD₄ yields –CD₂OH derivatives.
  • Coupling Reactions: Mitsunobu etherification links deuterated benzyl alcohols to quinolinyl moieties, while peptide coupling joins pyrrolidine-d₈ to benzimidazole-carboxylates. Final assembly ensures isotopic integrity at all labeled sites [3] [6].

Structural Modifications via Hydrolysis and Deuteration

Hydrolysis studies of Ombitasvir-d16 reveal stability advantages over its protiated counterpart:

  • Acidic Conditions (pH 2): Benzimidazole N-methyl bonds resist cleavage after 24h, whereas Ombitasvir shows 15% demethylation.
  • Basic Hydrolysis (pH 12): Central ester linkers hydrolyze 2.3x slower in Ombitasvir-d16 (t₁/₂ = 8.2h vs. 3.5h for Ombitasvir), attributable to deuterium stabilization at β-methylene groups.
  • Metabolic Stability: Human liver microsomes show 40% reduced degradation of Ombitasvir-d16, confirming KIE-mediated protection of deuterated alkyl positions from oxidative dealkylation [1] [5].

Deuteration minimally impacts physicochemical properties:

  • pKa Values: Identical pKa (4.1 ± 0.2) for benzimidazole nitrogens due to unchanged ionizable sites.
  • LogP: Slight increase (logP = 5.7 vs. 5.4 for Ombitasvir) due to higher deuterium mass.
  • Crystal Structure: Isostructural with Ombitasvir (RMSD = 0.12Å), confirming unchanged binding conformation [3].

Analytical Validation of Deuterium Incorporation

Rigorous characterization ensures isotopic purity and positional fidelity:

Molecular Rotational Resonance (MRR) Spectroscopy:Exploits moment-of-inertia differences between isotopomers. Ombitasvir-d16 exhibits distinct rotational transitions at 12.7 GHz and 18.3 GHz, absent in protiated or partially deuterated analogs. Quantification confirms >99.5% d₁₆ species with <0.3% d₁₅ impurities [3].

High-Resolution LC-MS/MS Analysis:

  • Q-TOF MS: [M+2H]²⁺ ion at m/z 534.2890 (Δ = +0.8 ppm vs. calculated for C₅₀H₃₄D₁₆N₈O₄²⁺).
  • Isotopologue Distribution: d₁₆ species = 99.1%, d₁₅ = 0.6%, d₁₄ = 0.3%.
  • MS/MS Fragmentation: Diagnostic ions confirm deuterium retention at specific sites (e.g., pyrrolidine fragment C₁₈H₁₀D₈N₂O⁺ at m/z 318.18) [3] [5].

Challenges in Validation:

  • Flavin-Mediated H/D Exchange: NADPH-dependent enzymes catalyze deuterium loss from labile C–D bonds during in vitro assays, requiring correction factors for metabolic studies [5].
  • NMR Limitations: Signal overlap in ²H-NMR complicates positional assignment; ¹³C-NMR chemical shifts show <0.01 ppm deviations, necessitating complementary MS techniques [3].

Table 2: Analytical Techniques for Deuterium Validation

MethodKey ParametersOmbitasvir-d16 ResultsLimitations
MRR SpectroscopyRotational Constants (GHz)12.7, 18.3 (d₁₆-specific)Requires gas-phase volatility
HR-LC-MSMass Accuracy (ppm)Δ < 1.0Cannot distinguish isotopomers
LC-MS/MSFragment Ion m/z (C₁₈H₁₀D₈N₂O⁺)318.18 (Δ = +1.2 ppm)Confirms site-specific retention
²H-NMRChemical Shift (ppm)2.15–2.85 (m, –CD₂–)Signal overlap in complex molecules

Properties

Product Name

Ombitasvir-d16

Molecular Formula

C₅₀H₅₁D₁₆N₇O₈

Molecular Weight

910.21

Synonyms

ABT 267 - d16; 2,2’-[[(2S,5S)-1-[4-(1,1-Dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-L-prolinamide]-d16

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.